Fmoc-alpha-methyl-L-3-Fluorophe
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Overview
Description
It is commonly used in peptide synthesis due to its unique properties, including the presence of a fluorine atom which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-L-3-Fluorophe typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-L-3-Fluorophe undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, or Fmoc-OSu.
Deprotection: Piperidine in N,N-dimethylformamide (DMF) or other bases like piperazine.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the corresponding byproducts such as dibenzofulvene when the Fmoc group is removed .
Scientific Research Applications
Fmoc-alpha-methyl-L-3-Fluorophe is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, it allows for the incorporation of fluorinated amino acids into peptides, which can alter their properties and enhance their stability.
Biology: Used in the study of protein structure and function, as the fluorine atom can serve as a probe in NMR spectroscopy.
Industry: Utilized in the synthesis of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism by which Fmoc-alpha-methyl-L-3-Fluorophe exerts its effects is primarily through its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino acid can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-alpha-methyl-L-4-Fluorophe
- Fmoc-alpha-methyl-D-3-Fluorophenylalanine
- Fmoc-Phe-Phe Dipeptide
Uniqueness
Fmoc-alpha-methyl-L-3-Fluorophe is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence the compound’s reactivity and stability differently compared to other fluorinated amino acids. This makes it particularly valuable in the synthesis of peptides with tailored properties.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBXKZJYYWUHHK-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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